(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
Description
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine (Molecular Formula: C₉H₇BrClF₃N₂; Molecular Weight: 303.52 g/mol ) is a halogenated pyridine derivative featuring a dimethylamine group at the 2-position, bromo and chloro substituents at the 5- and 6-positions, and a trifluoromethyl group at the 4-position. This compound is cataloged under CAS 1160995-13-0 and is commercially available as a tertiary amine reagent for pharmaceutical and agrochemical research . Its structural complexity and electron-withdrawing substituents make it a candidate for drug discovery, particularly in kinase inhibition or as a building block for functionalized heterocycles.
Properties
IUPAC Name |
5-bromo-6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF3N2/c1-15(2)5-3-4(8(11,12)13)6(9)7(10)14-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCKHLMKKGPSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=C1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine typically involves multi-step organic reactions. One common approach is the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The final step often involves the substitution of a dimethylamine group onto the pyridine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, forming bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecular structures.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily investigated for its potential use as a pharmaceutical intermediate. Its structural features allow it to act as a building block for various bioactive molecules.
Case Study: Antimicrobial Agents
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar trifluoromethyl-pyridine derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics . The presence of both bromine and chlorine enhances the lipophilicity and biological activity of the compounds, making them suitable candidates for further modification and testing.
Agrochemical Development
Another prominent application of this compound is in the field of agrochemicals. The compound's ability to modify plant growth and its potential as a pesticide are areas of active research.
Case Study: Herbicide Development
Pyridine-based compounds have been explored for their herbicidal properties. A study focused on synthesizing herbicides from similar pyridine derivatives demonstrated effective weed control mechanisms in agricultural settings . The trifluoromethyl group is particularly noted for enhancing herbicidal activity due to its electron-withdrawing nature, which can increase the potency of the active ingredient.
Material Science
In material science, this compound is being researched for its potential use in developing new materials with specific electronic or optical properties.
Case Study: Conductive Polymers
Recent studies have indicated that incorporating pyridine derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant in creating advanced materials for electronic devices . The unique electronic properties imparted by the trifluoromethyl group contribute to improved performance in conductive applications.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic routes for various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Novel Compounds
Research has demonstrated that this compound can be utilized to synthesize novel compounds with potential therapeutic effects. For example, it has been employed in the synthesis of new anti-inflammatory agents where the pyridine scaffold plays a crucial role in biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen and trifluoromethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Halogenated Pyridines with Varying Substituents
Key Insights :
Pyrimidine Analogs
Key Insights :
Complex Derivatives with Additional Functional Groups
Biological Activity
The compound (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine , with the CAS number 823221-93-8, belongs to a class of pyridine derivatives that have garnered attention for their biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₈BrClF₃N₂. The presence of multiple halogen substituents, particularly the trifluoromethyl group, significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 270.52 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The specific biological activities of this compound include:
- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, particularly those associated with Chlamydia infections. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and increased efficacy against pathogens .
- Anticancer Properties : Studies have demonstrated that similar pyridine derivatives can inhibit cancer cell proliferation. For instance, related compounds have exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). This inhibition can lead to reduced tumor growth and improved patient outcomes .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Disruption of Bacterial Cell Viability : By inhibiting key enzymes involved in bacterial metabolism, this compound may compromise the integrity of bacterial cells, leading to cell death.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .
Case Studies
Recent studies have highlighted the effectiveness of pyridine derivatives in treating infections and cancers:
- Antichlamydial Activity : A study demonstrated that pyridine derivatives with trifluoromethyl groups exhibited significant antichlamydial activity, outperforming traditional antibiotics at lower concentrations .
- Cancer Cell Line Studies : Research indicated that certain structural modifications in pyridine derivatives led to improved selectivity and potency against cancer cell lines, suggesting that this compound could be optimized for better therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 5-bromo-6-chloro-2-aminopyridine) may undergo dimethylamination using dimethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃. The trifluoromethyl group can be introduced earlier via trifluoromethylation reagents (e.g., TMSCF₃) or by using pre-functionalized pyridine scaffolds. Reaction temperature (80–120°C), stoichiometry, and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity .
- Data Consideration : Yields for analogous compounds (e.g., 4-chloro-5-fluoropyrimidin-2-amine) range from 60–85% under optimized conditions, with impurities often arising from incomplete substitution or byproduct formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms dimethylamine integration. ¹⁹F NMR detects trifluoromethyl groups (δ ≈ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C₈H₇BrClF₃N₂: ~326.4 g/mol) and isotopic patterns for Br/Cl .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms regiochemistry. SHELXL ( ) is widely used for refinement, particularly for halogen-heavy structures; disorder in bromine/chlorine positions may require constrained refinement .
Q. What safety protocols are recommended for handling this compound?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact due to potential toxicity from bromine and chlorine substituents. Store in a cool, dry environment away from oxidizers .
- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can crystallographic disorder in halogen substituents (Br/Cl) be resolved during structure refinement?
- Methodology : In SHELXL, use PART instructions to model disorder. Anisotropic displacement parameters (ADPs) for Br/Cl atoms should be refined with restraints to prevent overfitting. Twinning tests (e.g., PLATON) may be required for crystals with pseudo-symmetry. For severe disorder, omit problematic atoms and validate via residual density maps .
- Case Study : In 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine (), R-factors improved from 0.05 to 0.034 after applying SHELXL constraints to chlorine positions .
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. For example, discrepancies in ¹³C NMR peaks for trifluoromethyl groups can arise from solvent effects or conformational flexibility. Solvation models (e.g., PCM) improve accuracy .
- Application : In fluorinated pyridines (), DFT-calculated shifts deviated <2 ppm from experimental values, validating assignments .
Q. What strategies mitigate side reactions during trifluoromethyl group introduction?
- Methodology : Use stable trifluoromethylation reagents (e.g., Umemoto’s reagent) under inert atmospheres to avoid hydrolysis. Catalytic systems (e.g., CuI/ligand) enhance selectivity for pyridine C-4 positions. Monitor reaction progress via TLC or LC-MS to terminate before byproduct formation .
- Data : For 4-chloro-5-fluoro-2-(trifluoromethyl)pyrimidine (), yields increased from 45% to 72% using CuI/1,10-phenanthroline catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
